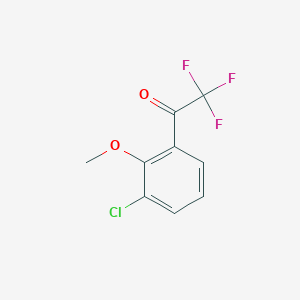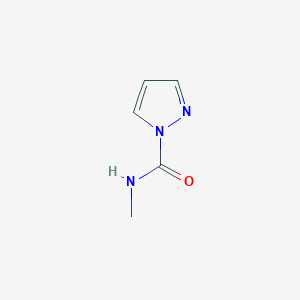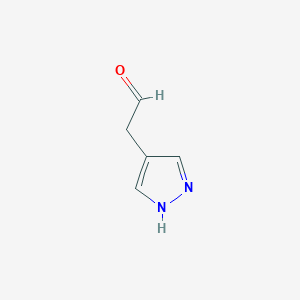![molecular formula C12H21NO3 B15309673 tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)
tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[420]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions starting from suitable precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ester group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure and functional groups.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create analogs with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Uniqueness
tert-Butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate is unique due to the presence of the hydroxyl group at the 7-position, which is not found in the similar compounds listed above. This hydroxyl group can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct in its applications and properties.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
VXNBGESQTTWFJN-KXUCPTDWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C[C@H]2O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


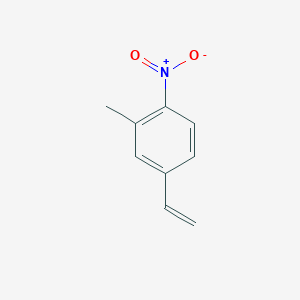

![Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B15309598.png)
![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)
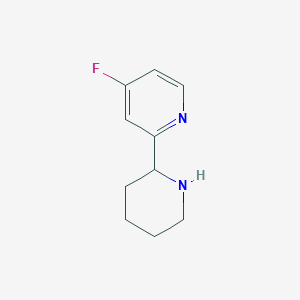
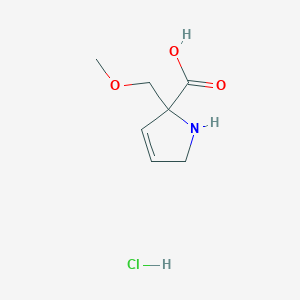
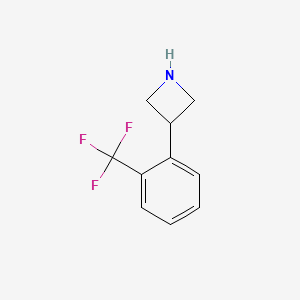
![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)

